molecular formula C10H7Br2NO2S B14907380 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B14907380
M. Wt: 365.04 g/mol
InChI Key: UJYKTOMWZBFRFU-UHFFFAOYSA-N
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Description

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic organic compound that belongs to the family of furan and thiophene carboxamide derivatives. These compounds are known for their diverse biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, and antitubercular properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at room temperature or under reflux conditions. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, sourcing, and procurement of raw materials. Companies like ChemScene provide this compound in stock or on a backordered basis, ensuring the availability of high-purity compounds for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, heterocyclic amines, oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce substituted thiophene or furan derivatives .

Scientific Research Applications

4,5-Dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This inhibition can lead to various therapeutic effects, such as neuroprotection and antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene carboxamide derivatives, such as:

Uniqueness

What sets 4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide apart is its unique combination of furan and thiophene moieties, which contribute to its diverse biological activities and potential therapeutic applications. Its ability to inhibit multiple enzymes and its promising results in various bioactivity assessments make it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7Br2NO2S

Molecular Weight

365.04 g/mol

IUPAC Name

4,5-dibromo-N-(furan-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C10H7Br2NO2S/c11-7-4-8(16-9(7)12)10(14)13-5-6-2-1-3-15-6/h1-4H,5H2,(H,13,14)

InChI Key

UJYKTOMWZBFRFU-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC(=C(S2)Br)Br

Origin of Product

United States

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